2-(4-fluorophenyl)indolizine-1-carboxylic Acid
Description
2-(4-Fluorophenyl)indolizine-1-carboxylic Acid is a heterocyclic compound featuring an indolizine core substituted with a 4-fluorophenyl group at position 2 and a carboxylic acid moiety at position 1. Indolizine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)indolizine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-6-4-10(5-7-11)12-9-17-8-2-1-3-13(17)14(12)15(18)19/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAPDDMYOOTWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)indolizine-1-carboxylic acid typically involves the annulation of substituted pyridines with appropriate reagents. One common method involves the reaction of 2-alkylpyridines with cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate . Another approach involves the use of radical cyclization and cross-coupling reactions to construct the indolizine ring .
Industrial Production Methods
Industrial production methods for indolizine derivatives often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include one-pot reactions, domino reactions, and transition metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)indolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indolizine core .
Scientific Research Applications
Synthesis of Derivatives
The synthesis of 2-(4-fluorophenyl)indolizine-1-carboxylic acid and its derivatives has been extensively studied. One notable method involves the coupling reaction of 3-(4-fluorobenzoyl)indolizine-1-carboxylic acid with substituted benzohydrazides, followed by intramolecular cyclization. This approach has led to the creation of a series of compounds that exhibit significant biological activity, including anti-cancer and antimicrobial properties .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer). Specific derivatives have reported IC50 values as low as 8.52 µM, indicating strong potential as anti-cancer agents compared to standard treatments like doxorubicin (IC50 = 25.71 µM) .
Antimicrobial Activity
In addition to anticancer effects, these compounds have also been evaluated for their antimicrobial properties. Studies have shown moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 16 mm to 18 mm compared to ciprofloxacin . Furthermore, antifungal activity against Candida albicans has been observed, although the efficacy was generally lower than that of established antifungal agents like itraconazole.
Mechanistic Insights
The mechanism of action for the anticancer activity of these compounds often involves apoptosis induction and cell cycle arrest at various phases. For example, specific derivatives have been shown to increase early apoptotic events in MCF-7 cells, suggesting a targeted approach to cancer treatment through the manipulation of cell cycle dynamics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. By varying substituents on the indolizine scaffold, researchers can enhance specific biological activities while minimizing adverse effects. This iterative process is essential for developing more effective therapeutic agents .
Indolizine-Based Anti-Cancer Agents
A comprehensive study synthesized a series of indolizine derivatives and evaluated their anti-cancer activities against multiple cell lines. The results indicated that certain modifications significantly improved potency, with some compounds exhibiting IC50 values in the low micromolar range .
NSAID Hybrids
Another innovative application involved creating hybrids of non-steroidal anti-inflammatory drugs (NSAIDs) with indolizine derivatives. These hybrids demonstrated enhanced antiproliferative activity against cancer cells compared to their parent NSAIDs, indicating a promising avenue for developing multi-targeted therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)indolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to multiple receptors with high affinity, leading to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of 2-(4-Fluorophenyl)indolizine-1-carboxylic Acid and related compounds:
Key Observations
Core Heterocycle Influence :
- The indolizine core (target compound) is a bicyclic system with fused pyrrole and pyridine rings, offering distinct electronic properties compared to thiazole (aromatic, sulfur-containing) , imidazole (two nitrogen atoms) , and isoindoline (benzene-fused piperidine) .
- Planarity : Compounds with thiazole or indolizine cores exhibit partial planarity, which may influence π-π stacking in crystal lattices or protein binding .
Substituent Effects :
- The 4-fluorophenyl group is a common substituent across all compounds, enhancing lipophilicity and metabolic stability.
- Carboxylic Acid groups (present in the target compound, imidazole, and isoindoline derivatives) improve aqueous solubility and enable salt formation or hydrogen bonding in biological targets.
Physicochemical Properties :
- The isoindoline derivative has a higher molecular weight (285.23 g/mol) and acidity due to its dioxo groups, whereas the imidazole analog is smaller (206.17 g/mol) and may exhibit better bioavailability.
- The indole derivative has the highest molecular weight (320.39 g/mol), which could impact its pharmacokinetic profile.
Synthetic and Crystallographic Insights :
- Thiazole derivatives (e.g., compounds 4 and 5) are synthesized in high yields (>80%) and crystallized from DMF, forming triclinic crystals with P̄1 symmetry . Similar methods may apply to the target compound.
Research Implications and Limitations
- Data Gaps : Specific data on the target compound’s synthesis, crystallography, and bioactivity are unavailable in the provided evidence, necessitating further experimental validation.
- Contradictions: No direct contradictions exist in the evidence, but structural differences (e.g., core heterocycles) highlight the need for tailored synthetic and analytical approaches.
Biological Activity
2-(4-Fluorophenyl)indolizine-1-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a fluorinated phenyl group attached to an indolizine core with a carboxylic acid functional group. The presence of the fluorine atom can enhance lipophilicity and biological activity, making it a valuable candidate in medicinal chemistry.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . A study highlighted its ability to induce apoptosis in various cancer cell lines, including MCF7 and HT29 cells. The mechanism involves the inhibition of key kinases such as CDK2 and EGFR, which are crucial for cell cycle regulation and proliferation .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15.3 | Inhibition of CDK2 |
| HT29 | 12.7 | Inhibition of EGFR |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity . It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other inflammatory diseases .
Table 2: Anti-inflammatory Activity Data
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- CDK2 and EGFR Inhibition : By binding to these kinases, the compound disrupts cell cycle progression and promotes apoptosis in cancer cells.
- COX-2 Inhibition : This action reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .
Case Studies
- MCF7 Cell Line Study : A detailed study on MCF7 cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent .
- Inflammatory Model : In an animal model of inflammation, administration of the compound significantly reduced swelling and pain associated with induced arthritis, demonstrating its therapeutic potential in inflammatory diseases .
Q & A
Q. What analytical approaches validate conflicting NMR assignments in structurally similar derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
